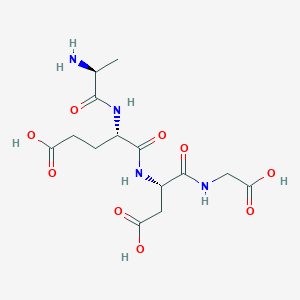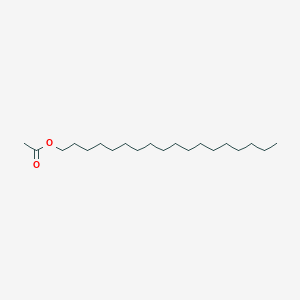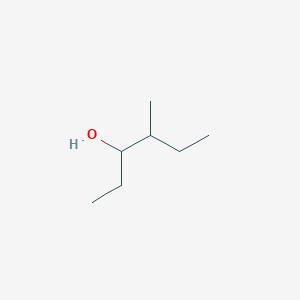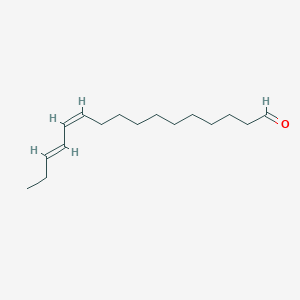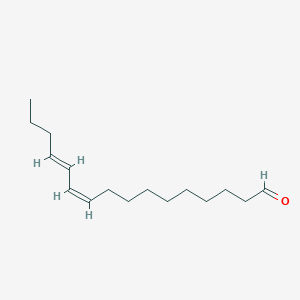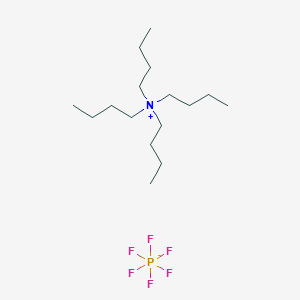
テトラブチルアンモニウムヘキサフルオロリン酸
概要
説明
Tetrabutylammonium hexafluorophosphate is a salt with the chemical formula C16H36F6NP . It appears as a white powder and is primarily used as an electrolyte in nonaqueous electrochemistry due to its high solubility in polar organic solvents such as acetone and acetonitrile . The compound consists of a positively charged tetrabutylammonium cation and a weakly basic hexafluorophosphate anion, both of which are chemically inert .
科学的研究の応用
Tetrabutylammonium hexafluorophosphate has a wide range of applications in scientific research:
作用機序
Target of Action
Tetrabutylammonium hexafluorophosphate (TBAPF6) is a quaternary ammonium salt . Its primary target is nonaqueous electrochemistry . It is used as an electrolyte in nonaqueous electrochemistry .
Mode of Action
The salt consists of a positively charged tetrabutylammonium, a quaternary ammonia cation, and a weakly basic hexafluorophosphate anion . These species are chemically inert, which allows the salt to serve as an inert electrolyte over a wide potential range .
Biochemical Pathways
TBAPF6 is used as a supporting electrolyte in the formation of cyclic disulfide moiety of 3,5-diimido-1,2-dithiolane derivatives by S-S coupling of dithioanilides . It is also used as a catalyst in the synthesis of 3,4-dihydropyrimidin-2(1H)-one and 3,4-dihydropyrimidine-2(1H)-thione derivatives via Biginelli reaction .
Pharmacokinetics
It is known that tbapf6 is highly soluble in polar organic solvents such as acetone and acetonitrile , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of TBAPF6’s action are primarily related to its role as an electrolyte in nonaqueous electrochemistry . It enhances the performance of single-layer organic light emitting diodes (OLEDs) .
Action Environment
TBAPF6 is chemically inert, allowing it to serve as an inert electrolyte over a wide potential range . This suggests that it is stable under various environmental conditions.
生化学分析
Biochemical Properties
Tetrabutylammonium hexafluorophosphate plays a significant role in biochemical reactions, particularly in the field of electrochemistry. It is used as a supporting electrolyte in various electrochemical processes, including the synthesis of organic compounds and the formation of cyclic disulfide moieties . The compound interacts with enzymes and proteins by providing a stable ionic environment that facilitates redox reactions. These interactions are primarily ionic in nature, involving the tetrabutylammonium cation and the hexafluorophosphate anion .
Cellular Effects
The effects of tetrabutylammonium hexafluorophosphate on cellular processes are primarily related to its role as an electrolyte. It influences cell function by stabilizing the ionic environment, which is crucial for maintaining cell membrane potential and facilitating ion transport . This compound can impact cell signaling pathways by modulating the availability of ions required for signal transduction. Additionally, tetrabutylammonium hexafluorophosphate may affect gene expression and cellular metabolism by altering the ionic balance within cells .
Molecular Mechanism
At the molecular level, tetrabutylammonium hexafluorophosphate exerts its effects through ionic interactions with biomolecules. The tetrabutylammonium cation interacts with negatively charged sites on enzymes and proteins, while the hexafluorophosphate anion interacts with positively charged sites . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to stabilize ionic environments also contributes to changes in gene expression by influencing the activity of ion-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrabutylammonium hexafluorophosphate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s ionic properties can influence cell viability and proliferation over extended periods .
Dosage Effects in Animal Models
The effects of tetrabutylammonium hexafluorophosphate vary with different dosages in animal models. At low doses, the compound can enhance cellular function by stabilizing the ionic environment. At high doses, it may exhibit toxic effects, including disruption of cellular ion balance and inhibition of critical biochemical pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .
Metabolic Pathways
Tetrabutylammonium hexafluorophosphate is involved in metabolic pathways related to ion transport and electrochemical reactions. It interacts with enzymes and cofactors that facilitate redox reactions, contributing to metabolic flux and the regulation of metabolite levels . The compound’s role as an electrolyte is crucial for maintaining the ionic balance required for various metabolic processes .
Transport and Distribution
Within cells and tissues, tetrabutylammonium hexafluorophosphate is transported and distributed through ionic interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The tetrabutylammonium cation and hexafluorophosphate anion are transported independently, with each ion interacting with different transporters and binding sites .
Subcellular Localization
Tetrabutylammonium hexafluorophosphate exhibits specific subcellular localization patterns, influenced by targeting signals and post-translational modifications . The compound is often localized in regions with high ionic activity, such as the cell membrane and organelles involved in ion transport. Its activity and function are modulated by its localization, with specific effects observed in different cellular compartments .
準備方法
Tetrabutylammonium hexafluorophosphate can be synthesized through the reaction of tetrabutylammonium bromide with hexafluorophosphoric acid in an aqueous solution. The product is then extracted using chloroform and recrystallized from ethanol to obtain a pure form . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity through multiple recrystallization steps .
化学反応の分析
Tetrabutylammonium hexafluorophosphate is known for its chemical inertness, which allows it to serve as an inert electrolyte over a wide potential range . It does not undergo typical chemical reactions such as oxidation, reduction, or substitution under standard conditions. it can act as a catalyst in specific organic reactions, such as the Biginelli reaction, where it facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-one and 3,4-dihydropyrimidine-2(1H)-thione derivatives .
類似化合物との比較
Tetrabutylammonium hexafluorophosphate can be compared with other similar compounds such as:
- Tetrabutylammonium perchlorate
- Tetrabutylammonium tetrafluoroborate
- Tetraethylammonium hexafluorophosphate
These compounds share similar properties as inert electrolytes but differ in their anionic components. Tetrabutylammonium hexafluorophosphate is unique due to its high solubility in polar organic solvents and its chemical inertness over a wide potential range .
特性
IUPAC Name |
tetrabutylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.F6P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3,4,5)6/h5-16H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBKEFQIOUYLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36F6NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074344 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Tetrabutylammonium hexafluorophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17920 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3109-63-5 | |
| Record name | Tetrabutylammonium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3109-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


